![molecular formula C18H21N3O2 B2372613 (7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone CAS No. 2411291-14-8](/img/structure/B2372613.png)
(7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone is a novel organic compound characterized by its complex structure, integrating elements of both azepine and oxirane chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: The preparation of (7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone typically involves a multi-step synthesis starting from readily available precursors. Common steps include cyclization reactions to form the pyrazolo[4,3-c]azepine core, followed by functionalization to introduce the phenyl and oxirane groups. Reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve advanced techniques such as continuous flow synthesis, which enhances scalability and efficiency. Optimized reaction conditions, such as temperature, pressure, and solvent selection, are crucial to maximize output while minimizing waste and cost.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The oxirane group is susceptible to oxidation, leading to the formation of diols or carbonyl compounds.
Reduction: Reduction reactions can target various parts of the molecule, including the azepine ring, potentially leading to ring-opening products.
Common Reagents and Conditions
Oxidation Reagents: Peracids or oxygen with catalysts.
Reduction Reagents: Hydrogen gas with metal catalysts or hydride donors.
Substitution Reagents: Nucleophiles such as halides, alcohols, or amines in the presence of bases or acids.
Major Products Formed
Products vary based on the reaction but include substituted phenyl derivatives, opened oxirane products, and various oxidized or reduced forms of the original molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound's unique structure makes it a valuable intermediate in synthetic chemistry, useful for the development of new chemical entities.
Medicine: Preliminary studies suggest it could be a lead compound in drug discovery, particularly for conditions involving oxidative stress or inflammation.
Industry: Its properties may lend it to use in the development of novel materials or as a catalyst in chemical reactions.
Wirkmechanismus
The compound's mechanism of action in biological systems likely involves interaction with specific molecular targets such as enzymes or receptors. The oxirane group is reactive and may form covalent bonds with biological nucleophiles, altering protein function or cell signaling pathways. Detailed studies are required to elucidate these interactions and their biological consequences.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other compounds with pyrazolo[4,3-c]azepine cores, such as 1-phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl derivatives.
Uniqueness: The presence of both dimethyl and oxirane groups distinguishes (7,7-Dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone from similar compounds. These features confer unique reactivity and potential biological activity, making it a valuable subject for further research.
Eigenschaften
IUPAC Name |
(7,7-dimethyl-1-phenyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepin-5-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-18(2)8-15-13(10-20(12-18)17(22)16-11-23-16)9-19-21(15)14-6-4-3-5-7-14/h3-7,9,16H,8,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMYKDGZDZBHAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CN(C1)C(=O)C3CO3)C=NN2C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-(4-(1H-pyrrol-1-yl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2372531.png)
![5-Ethyl-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2372532.png)
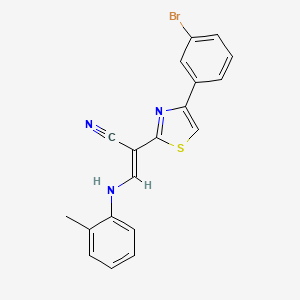
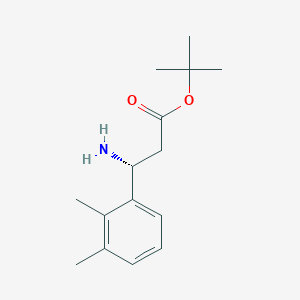
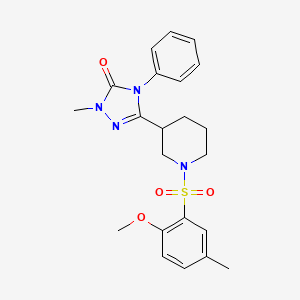
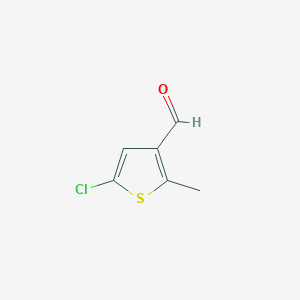

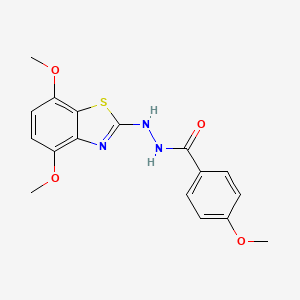
![4-(3-Pyridin-4-yloxyazetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2372543.png)
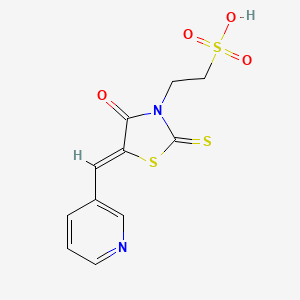
![5-bromo-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2372545.png)
![2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2372546.png)
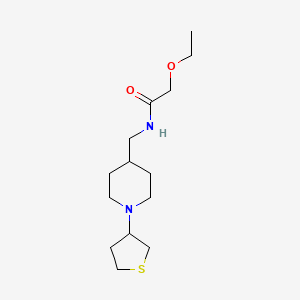
![6-(3-Fluorophenyl)-2-[1-(3,3,3-trifluoropropylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2372548.png)
